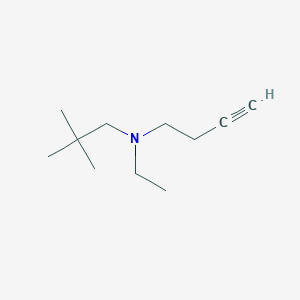

(but-3-yn-1-yl)(2,2-dimethylpropyl)ethylamine

Description

(But-3-yn-1-yl)(2,2-dimethylpropyl)ethylamine is a tertiary amine featuring a branched neopentyl (2,2-dimethylpropyl) group and a terminal alkyne (but-3-yn-1-yl) substituent. The compound’s structure combines steric bulk from the neopentyl group with the reactivity of an alkynyl moiety, making it a valuable building block in organic synthesis and pharmaceutical research . It is commercially available in milligram to gram quantities, with pricing reflecting its specialized applications (e.g., €701/50mg and €1,960/500mg) . The alkyne group enables click chemistry applications, while the neopentyl group may enhance lipophilicity and metabolic stability in derived molecules.

Properties

IUPAC Name |

N-but-3-ynyl-N-ethyl-2,2-dimethylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N/c1-6-8-9-12(7-2)10-11(3,4)5/h1H,7-10H2,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCDFPWAGCZHJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC#C)CC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1877095-81-2 | |

| Record name | (but-3-yn-1-yl)(2,2-dimethylpropyl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of (but-3-yn-1-yl)(2,2-dimethylpropyl)ethylamine involves the reaction of but-3-yn-1-ylamine with 2,2-dimethylpropyl bromide under basic conditions . The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH) . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by distillation or chromatography .

Chemical Reactions Analysis

Base-Promoted Cyclization

Propargylic amines undergo intramolecular hydroamidation under basic catalysis to form cyclic ureas (e.g., imidazolidin-2-ones). For example, BEMP (a strong, non-nucleophilic base) catalyzes the cyclization of propargylic ureas to imidazolidin-2-ones via deprotonation and 5-exo-dig cyclization . A similar mechanism could apply to the target compound if functionalized with a urea group.

Key steps :

-

Deprotonation : The base abstracts the acidic proton from the urea/amide group.

-

Cyclization : The deprotonated intermediate undergoes intramolecular nucleophilic attack on the triple bond, forming a five-membered ring.

-

Protonation : The final step regenerates the catalyst and yields the cyclic product.

| Catalyst | Reaction Conditions | Yield |

|---|---|---|

| BEMP (5 mol%) | MeCN, rt, 1–16 h | 98–99% |

| TBD (10 mol%) | MeCN, 100°C, 24 h | Quantitative |

Isocyanate Reactions

Propargylic amines react with isocyanates to form imidazolidin-2-ones directly. For instance, N-benzyl-2-methylbut-3-yn-2-amine reacts with phenyl isocyanate in the presence of BEMP to yield imidazolidin-2-one derivatives in 1 hour . The target compound, if reacted with isocyanates, could similarly form substituted imidazolidinones.

Pharmaceutical Intermediates

Imidazolidin-2-ones synthesized from propargylic amines are explored as pharmaceutical scaffolds due to their potential biological activity. The target compound’s bulky 2,2-dimethylpropyl group may enhance lipophilicity, making it suitable for drug design applications.

Materials Science

Propargylic amines are precursors for radical polymerization under photoredox catalysis, as described in light-controlled radical polymerization (LCRP) methods . While the target compound’s reactivity in such systems is unexplored, analogous propargylic amines participate in chain-growth polymerization.

Challenges and Considerations

-

Stability : Propargylic amines are sensitive to acidic conditions, which can lead to degradation or rearrangements.

-

Steric Effects : The bulky 2,2-dimethylpropyl group may hinder cyclization efficiency compared to less hindered analogs.

-

Solvent Effects : Polar aprotic solvents like MeCN are critical for base-catalyzed cyclizations, as seen in analogous systems .

Structural and Spectroscopic Data

For a structurally similar compound (N-benzyl-2-methylbut-3-yn-2-amine ):

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Preliminary studies suggest that (but-3-yn-1-yl)(2,2-dimethylpropyl)ethylamine may exhibit anticancer properties through the inhibition of specific enzymes involved in tumor growth. For instance, compounds with similar structures have shown promise in targeting cancer cell proliferation pathways.

- Neuropharmacology : The compound's ability to interact with neurotransmitter receptors could lead to potential treatments for neurological disorders. Research indicates that modifications to the amine structure can enhance binding affinity to dopamine receptors.

2. Materials Science

- Polymer Synthesis : The compound can be utilized in the synthesis of novel polymers with unique properties. For example, incorporating this compound into polymer backbones can improve thermal stability and mechanical strength.

- Nanomaterials : Its reactivity allows for functionalization of nanomaterials, potentially enhancing their performance in catalysis and drug delivery systems.

3. Chemical Synthesis

- Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions makes it useful for constructing complex organic molecules used in pharmaceuticals and agrochemicals.

Table 1: Comparison of Reactivity

| Reaction Type | Example Conditions | Products |

|---|---|---|

| Oxidation | KMnO4 or CrO3 | Ketones or Carboxylic Acids |

| Reduction | LiAlH4 or NaBH4 | Amines or Alcohols |

| Nucleophilic Substitution | Reaction with halides | Substituted Derivatives |

Table 2: Potential Applications in Medicinal Chemistry

| Application Area | Potential Effects | References |

|---|---|---|

| Anticancer Activity | Inhibition of tumor growth enzymes | |

| Neuropharmacology | Interaction with dopamine receptors |

Case Studies

Case Study 1: Anticancer Properties

A study conducted on compounds structurally similar to this compound demonstrated their effectiveness in inhibiting specific kinases involved in cancer cell proliferation. The findings suggest that modifications to the amine structure can enhance bioactivity against various cancer cell lines.

Case Study 2: Polymer Development

Research on incorporating this compound into polymer matrices revealed improved mechanical properties and thermal stability compared to traditional polymers. This advancement opens avenues for developing high-performance materials suitable for industrial applications.

Mechanism of Action

The mechanism of action of (but-3-yn-1-yl)(2,2-dimethylpropyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Structural and Functional Comparison of (But-3-yn-1-yl)(2,2-dimethylpropyl)ethylamine and Related Compounds

(a) Alkyne vs. Aryl/Piperidinyl Groups

The terminal alkyne in this compound facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry for bioconjugation . In contrast, the phenyl and piperidinyl groups in (R)-(-)-N-Neopentyl-1-phenyl-2-(1-piperidinyl)ethylamine enhance lipophilicity and enable interactions with biological targets (e.g., receptors or enzymes), making it suitable for asymmetric synthesis in drug development .

(b) Neopentyl Group Effects

The neopentyl group, common to both the target compound and the (R)-(-)-analog, imposes steric hindrance that slows degradation and modifies solubility. This feature is critical in medicinal chemistry for improving metabolic stability .

(c) Chloro vs. Phosphonothiolate Moieties

2-Chloroethyl dimethylamine’s chloro group enables nucleophilic displacement reactions, yielding quaternary ammonium compounds for surfactants or ionic liquids .

Commercial and Research Significance

- Cost and Availability : The target compound’s high cost (€701/50mg) reflects its niche use in specialized syntheses, whereas 2-chloroethyl dimethylamine is likely cheaper due to simpler synthesis .

- Purity and Chirality: The (R)-(-)-analog’s 97% purity and defined stereochemistry () make it preferable for enantioselective applications, unlike the non-chiral target compound .

Biological Activity

(but-3-yn-1-yl)(2,2-dimethylpropyl)ethylamine is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring a butynyl group and a branched alkyl amine, suggests interesting biological activities that merit exploration.

The compound is characterized by its molecular formula and a molecular weight of approximately 169.28 g/mol. It is soluble in organic solvents and exhibits stability under standard laboratory conditions. The synthesis typically involves the reaction of but-3-yn-1-ylamine with 2,2-dimethylpropyl bromide under basic conditions, leading to the formation of the desired amine.

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors, similar to other alkyl amines which have been shown to modulate neurotransmitter systems or inflammatory pathways .

Biological Activity Overview

Research indicates that this compound possesses several biological activities:

1. Anticancer Potential

- Mechanism : The compound has been implicated in inhibiting METTL3 (N6-methyladenosine methyltransferase), which plays a significant role in cancer cell proliferation. Inhibition of this enzyme can lead to reduced tumor growth and increased apoptosis in cancer cells .

- Case Study : In vitro studies demonstrated that compounds with similar structures effectively reduced viability in various cancer cell lines, suggesting potential for this compound as an anticancer agent.

2. Neuroprotective Effects

- Mechanism : This compound may influence neurotransmitter release or receptor activity, contributing to neuroprotective effects against neurodegenerative conditions.

- Research Findings : Experimental models indicate that related compounds can enhance synaptic plasticity and reduce oxidative stress in neuronal cells.

3. Anti-inflammatory Activity

- Mechanism : By modulating pathways associated with inflammation, this compound may reduce the production of pro-inflammatory cytokines.

- Research Findings : Animal studies have shown that similar alkylamines can mitigate symptoms in models of inflammatory diseases.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (but-3-yn-1-yl)(2,2-dimethylpropyl)amine | Lacks ethyl group | Moderate neuroactivity |

| N-neopentylbut-3-yne amine | Similar backbone but different branching | Limited anticancer properties |

| 2-Methylbutanamine | Shorter carbon chain | Known for stimulant effects |

Q & A

Basic Research Questions

Q. How can researchers design experiments to synthesize (but-3-yn-1-yl)(2,2-dimethylpropyl)ethylamine with optimal yield?

- Methodological Answer : Synthesis protocols should focus on optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). For tertiary amines with alkyne groups, palladium-catalyzed cross-coupling or nucleophilic substitution reactions are common. Purification via column chromatography or distillation is critical to isolate the compound from byproducts. Pilot studies should assess the impact of steric hindrance from the 2,2-dimethylpropyl group on reaction kinetics .

- Example Table :

| Parameter | Suggested Range/Approach |

|---|---|

| Catalyst | Pd(PPh₃)₄ or CuI |

| Solvent | Tetrahydrofuran (THF) or DMF |

| Temperature | 60–80°C |

| Purification | Silica gel chromatography |

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming the alkyne proton (δ ~1.8–2.2 ppm) and quaternary carbons in the 2,2-dimethylpropyl group. Gas chromatography-mass spectrometry (GC-MS) under electron ionization (EI) can verify molecular ion peaks (e.g., [M+H]⁺). Infrared (IR) spectroscopy identifies alkyne C≡C stretches (~2100–2260 cm⁻¹). Cross-referencing with NIST spectral databases ensures accuracy .

Advanced Research Questions

Q. How does the presence of the alkyne group influence the compound’s reactivity in catalytic coupling reactions?

- Methodological Answer : The alkyne moiety enables participation in Sonogashira or Huisgen cycloaddition reactions. However, steric bulk from the 2,2-dimethylpropyl group may hinder accessibility. Computational modeling (e.g., DFT calculations) can predict transition-state geometries, while kinetic studies under varying Pd/Cu catalyst ratios quantify reaction efficiency. Comparative studies with non-alkyne analogs are recommended to isolate steric vs. electronic effects .

Q. What methodologies are recommended for assessing the environmental persistence and bioaccumulation potential of this compound?

- Phase 1 : Measure logP (octanol-water partition coefficient) to estimate bioaccumulation.

- Phase 2 : Conduct abiotic degradation studies (hydrolysis, photolysis) under standardized OECD guidelines.

- Phase 3 : Use microcosm models to simulate biodegradation in soil/water systems.

- Data Integration : Apply the Quantitative Structure-Activity Relationship (QSAR) models to predict ecological risks.

Q. How can researchers resolve discrepancies in reported biological activity data across studies (e.g., cytotoxicity vs. anti-inflammatory effects)?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). Standardize protocols using guidelines from marine compound studies :

- Use identical cell lines (e.g., HeLa for cytotoxicity, RAW 264.7 for inflammation).

- Validate purity via HPLC (>95%) to exclude confounding impurities.

- Perform dose-response curves with IC₅₀/EC₅₀ calculations.

- Example Table :

| Assay Type | Recommended Cell Line | Key Endpoint |

|---|---|---|

| Cytotoxicity | HeLa | IC₅₀ via MTT assay |

| Anti-inflammatory | RAW 264.7 | TNF-α inhibition (ELISA) |

Q. What in silico approaches best predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding affinities to targets like acetylcholinesterase or GPCRs. Pharmacophore mapping identifies critical functional groups (e.g., alkyne for π-π stacking). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.